Okinonellin B

Description

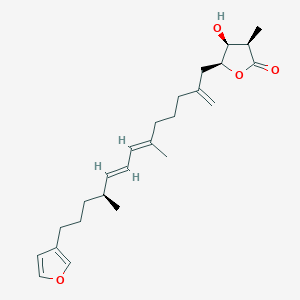

Okinonellin B is a synthetic γ-butyrolactone derivative accessible via a green chemistry approach involving metal-mediated Barbier-type reactions using mucohalic acid as a precursor . Okinonellin B is part of a broader effort to synthesize complex molecules with ecological and pharmacological relevance, as evidenced by its inclusion alongside compounds like Securinine and (+)-aspicilin in synthetic target lists .

Properties

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(3R,4S,5S)-5-[(6E,8E,10S)-13-(furan-3-yl)-6,10-dimethyl-2-methylidenetrideca-6,8-dienyl]-4-hydroxy-3-methyloxolan-2-one |

InChI |

InChI=1S/C25H36O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-15,17,19,21,23-24,26H,3,6-7,10-13,16H2,1-2,4H3/b9-5+,18-8+/t19-,21-,23+,24+/m1/s1 |

InChI Key |

RJBUJQUSGFZAMF-ZGKSJMQASA-N |

SMILES |

CC1C(C(OC1=O)CC(=C)CCCC(=CC=CC(C)CCCC2=COC=C2)C)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](OC1=O)CC(=C)CCC/C(=C/C=C/[C@@H](C)CCCC2=COC=C2)/C)O |

Canonical SMILES |

CC1C(C(OC1=O)CC(=C)CCCC(=CC=CC(C)CCCC2=COC=C2)C)O |

Synonyms |

okinonellin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Structural Insights :

- Okinonellin B’s γ-butyrolactone core is smaller and less complex than palinurin’s macrolide lactone or sarcotragin A’s sesterterpene framework. Its halogenation (from mucohalic acid) enhances reactivity, enabling downstream functionalization .

- Palinurin and sarcotragin A derive their bioactivity from bulky, oxygenated structures that facilitate target binding, whereas Okinonellin B’s synthetic flexibility allows for tailored modifications to optimize activity .

Functional Insights :

- Okinonellin B’s synthetic origin offers scalability advantages over palinurin and sarcotragin A, which are constrained by low natural abundance .

- While palinurin’s antifungal activity is well-documented, Okinonellin B’s halogenated structure may confer broader reactivity against resistant pathogens, pending further study.

- Sarcotragin A’s cytotoxicity highlights the therapeutic value of complex terpenes, a niche Okinonellin B could fill through targeted derivatization .

Q & A

What experimental design considerations are critical for ensuring reproducibility in Okinonellin B synthesis?

Reproducibility requires strict adherence to protocols for reaction conditions (temperature, solvent purity, catalyst ratios) and comprehensive documentation of intermediate products. Preclinical guidelines (NIH) emphasize transparent reporting of synthetic steps, including failure cases, to avoid publication bias . For journals like Med. Chem. Commun., limit structural diagrams to 2–3 key intermediates in the main text, with full synthetic pathways in supplementary materials . Validate purity using HPLC and mass spectrometry, and cross-reference spectral data with existing literature to confirm compound identity .

How should researchers resolve contradictions in reported bioactivity data for Okinonellin B across studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, dosage ranges) or incomplete characterization of compound stability. Apply the P-E/I-C-O framework:

- Population (P): Clarify biological models (e.g., in vitro vs. in vivo).

- Intervention (I): Standardize Okinonellin B concentrations and exposure times.

- Control (C): Include solvent-only and positive/negative controls.

- Outcome (O): Use orthogonal assays (e.g., apoptosis markers + cell viability tests) to validate results .

Statistical reanalysis of raw data using tools like ANOVA or Bayesian modeling can identify confounding variables .

What advanced techniques are recommended for elucidating Okinonellin B’s mechanism of action?

Combine omics approaches (proteomics/metabolomics) with structural biology:

- Molecular docking: Predict binding affinity to targets like kinases or GPCRs using software (AutoDock Vina).

- Cryo-EM/X-ray crystallography: Resolve 3D interactions at atomic resolution .

- Knockout models: CRISPR-Cas9 gene editing to confirm target relevance in disease pathways .

Document all computational parameters (force fields, grid sizes) and experimental replicates to meet Biochemistry (Moscow)’s reproducibility standards .

How can researchers optimize Okinonellin B derivatives for enhanced selectivity?

Adopt a stepwise SAR (Structure-Activity Relationship) strategy:

Core modification: Introduce halogens or methyl groups at positions 7 and 12 to assess steric effects.

Pharmacophore mapping: Use NMR-based fragment screening to identify critical binding motifs .

Selectivity profiling: Screen against related enzymes (e.g., kinase panels) to minimize off-target effects.

Include dose-response curves (IC50/EC50) and toxicity data in zebrafish models to prioritize candidates .

What statistical methods are appropriate for analyzing dose-dependent effects of Okinonellin B?

- Non-linear regression: Fit sigmoidal curves to calculate Hill coefficients and efficacy thresholds.

- Bootstrap resampling: Estimate confidence intervals for small-sample studies .

- Multivariate analysis: Address covariance in high-throughput datasets (e.g., transcriptomics) .

Report p-values with exact significance levels (avoid "p < 0.05") and provide raw data in repositories like Zenodo .

How should conflicting results in Okinonellin B’s pharmacokinetic (PK) studies be addressed?

Discrepancies in bioavailability or half-life often stem from:

- Species differences: Compare PK in rodents vs. primates, noting metabolic enzyme variations .

- Formulation variability: Test nanocrystal vs. liposomal delivery systems.

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing from preclinical data . Journals require PK parameters (AUC, Cmax, Tmax) in tabular format with SEM .

What criteria define a robust preclinical study design for Okinonellin B’s anti-cancer efficacy?

Follow CONSORT-EHEALTH guidelines:

- Randomization: Assign animal cohorts blindly to treatment/control groups.

- Endpoint selection: Include survival, tumor volume, and metastasis metrics.

- Power analysis: Justify sample sizes to achieve 80% statistical power .

Supplementary materials must detail anesthesia protocols and ethical approval IDs .

How can researchers validate Okinonellin B’s target engagement in complex biological systems?

Employ orthogonal validation:

- Cellular thermal shift assay (CETSA): Confirm target binding via thermal stability shifts.

- Photoaffinity labeling: Use radiolabeled Okinonellin B probes to map interaction sites.

- RNAi knockdown: Correlate target protein reduction with phenotypic changes .

Data should be visualized in heatmaps or 3D surface plots, adhering to Med. Chem. Commun.’s graphical standards .

What are best practices for synthesizing and characterizing Okinonellin B analogs with chiral centers?

- Asymmetric catalysis: Use chiral ligands (e.g., BINAP) to control stereochemistry.

- Circular dichroism (CD): Confirm absolute configuration.

- Dynamic NMR: Assess rotational barriers for atropisomers .

Publish crystal structures in the Cambridge Structural Database and cite CCDC numbers .

How should meta-analyses of Okinonellin B’s therapeutic potential be structured to avoid bias?

- PRISMA guidelines: Systematically screen studies using Boolean operators (AND/OR/NOT) in databases like PubMed .

- Risk-of-bias assessment: Apply Cochrane tools to evaluate blinding and attrition rates.

- Forest plots: Display effect sizes with 95% CIs, highlighting heterogeneity (I² statistic) .

Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) to maintain rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.